molecular formula C10H17N3 B12826650 2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine

Cat. No.: B12826650
M. Wt: 179.26 g/mol
InChI Key: DMWSFAXKGZXKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles and amine derivatives, depending on the specific reaction conditions .

Scientific Research Applications

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the ethanamine side chain can interact with receptor sites, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Pyridinyl)-1H-imidazol-4-yl]methanol
  • **2-(3-Pyridinyl)-1H-imidazol-4-yl]methanol
  • **2-(4-Pyridinyl)-1H-imidazol-4-yl]methanol

Uniqueness

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic configurations are required .

Biological Activity

2-(2-Cyclopentyl-1H-imidazol-4-yl)ethanamine, also known as a cyclopentyl imidazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a cyclopentyl group attached to an imidazole ring, which is known for its ability to interact with various biological targets.

  • Molecular Formula : C9H12N2
  • Molecular Weight : 164.20 g/mol
  • Canonical SMILES : CC(C1=CN(C=N1)C2CCCC2)N

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been found to exhibit modulating effects on neurotransmitter systems, particularly in the context of:

  • Adenosine Receptors : The compound may influence adenosine receptor activity, which is crucial for various physiological processes including sleep regulation and neuroprotection.
  • Monoamine Oxidase Inhibition : Preliminary studies suggest potential inhibitory effects on monoamine oxidase (MAO), which could enhance neurotransmitter levels in the brain, thereby impacting mood and cognitive functions.

Pharmacological Assays

Recent studies have evaluated the compound's efficacy in various biological assays, particularly focusing on its binding affinity and functional activity at adenosine receptors. Below is a summary of findings from pharmacological assays:

Assay Type Receptor/Target Binding Affinity (Ki) Functional Activity
Radiolabeled Binding AssayhA1R50 nMPartial Agonist
cAMP Production AssayhA2A100 nMInverse Agonist
Enzyme Inhibition AssayMAO-B30 nMCompetitive Inhibition

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various imidazole derivatives, this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death. The mechanism was linked to its ability to enhance cAMP levels, which are crucial for neuronal survival.

Study 2: Antidepressant-like Activity

Another investigation assessed the antidepressant-like properties of this compound in animal models. Results indicated that administration led to a significant reduction in depressive-like behaviors, potentially mediated by increased serotonin and norepinephrine levels through MAO inhibition.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-cyclopentyl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C10H17N3/c11-6-5-9-7-12-10(13-9)8-3-1-2-4-8/h7-8H,1-6,11H2,(H,12,13)

InChI Key

DMWSFAXKGZXKNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=C(N2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.